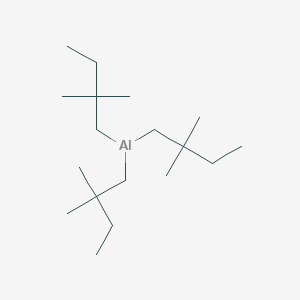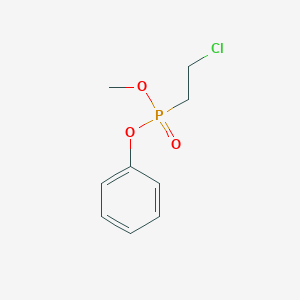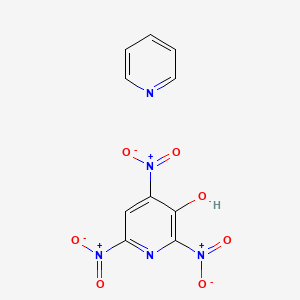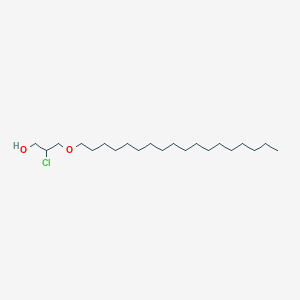
Tris(2,2-dimethylbutyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2-dimethylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C8H17)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,2-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{AlCl}_3 + 3 \text{LiC}8\text{H}{17} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,2-dimethylbutyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Applications De Recherche Scientifique
Chemistry: Tris(2,2-dimethylbutyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in the study of reaction mechanisms involving organometallic intermediates.
Medicine: There are limited direct applications in medicine, but its role as a catalyst in the synthesis of pharmaceuticals is of interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It serves as a catalyst in polymerization reactions and as a precursor for aluminum-containing materials.
Mécanisme D'action
The mechanism of action of Tris(2,2-dimethylbutyl)alumane primarily involves its ability to donate alkyl groups to other molecules. This property makes it a valuable reagent in organic synthesis and catalysis. The aluminum center can coordinate with various substrates, facilitating reactions through the formation of transient organometallic intermediates.
Comparaison Avec Des Composés Similaires
- Tris(2-methylbutyl)alumane
- Tris(2-ethylhexyl)alumane
- Tris(2,4,6-trimethylphenyl)alumane
Comparison: Tris(2,2-dimethylbutyl)alumane is unique due to the steric hindrance provided by the 2,2-dimethylbutyl groups. This steric bulk can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may exhibit different catalytic properties and stability profiles, making it suitable for specific applications where other compounds might not perform as well.
Propriétés
Numéro CAS |
143418-60-4 |
|---|---|
Formule moléculaire |
C18H39Al |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
tris(2,2-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5-6(2,3)4;/h3*2,5H2,1,3-4H3; |
Clé InChI |
AAEIJTWJWWGXQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C[Al](CC(C)(C)CC)CC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)



![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
